Home > Products > Screening Compounds P80038 > 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one
3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one -

3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one

Catalog Number: EVT-15364675
CAS Number:
Molecular Formula: C12H12INO3
Molecular Weight: 345.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one is a compound belonging to the quinoline family, characterized by its unique molecular structure and functional properties. The compound's molecular formula is C12H12NO3C_{12}H_{12}NO_{3}, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the inhibition of specific biological targets.

Source

The synthesis of 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one typically begins with commercially available starting materials such as 6,7-dimethoxyquinoline. This compound can be synthesized through various methods that involve methylation and cyclization processes.

Classification

This compound is classified as a quinolinone derivative. Quinolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of iodine and methoxy groups enhances its pharmacological profile.

Synthesis Analysis

Methods

The synthesis of 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one generally involves the following steps:

  1. Starting Materials: The synthesis begins with 6,7-dimethoxyquinoline.
  2. Methylation: A methylating agent such as methyl iodide is used to introduce a methyl group at the 2-position of the quinoline ring.
  3. Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.

Technical Details

In industrial settings, optimization of reaction conditions is crucial for achieving high yields and purity. This may involve the use of catalysts and specific solvents to enhance reaction efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C12H12NO3C_{12}H_{12}NO_{3}
  • Molecular Weight: Approximately 232.23 g/mol
  • IUPAC Name: 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one
Chemical Reactions Analysis

Reactions

3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The methoxy groups can direct electrophilic attack on the aromatic ring.
  3. Condensation Reactions: It may react with other compounds to form larger molecular structures.

Technical Details

The reactivity of this compound is influenced by the presence of electron-donating methoxy groups and an electron-withdrawing iodine atom, which modulate its electrophilicity and nucleophilicity during various reactions .

Mechanism of Action

Process

The mechanism of action for 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor for specific integrins or other cellular pathways, leading to altered cellular responses.

Data

Research indicates that compounds similar to this quinoline derivative exhibit significant biological activity due to their ability to modulate protein interactions within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for quinolone derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and acetone; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Physical properties such as boiling point, density, and solubility are critical for practical applications in laboratory settings and industrial processes .

Applications

3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one has several potential applications:

  1. Medicinal Chemistry: It is being explored for its pharmacological properties against various diseases due to its ability to inhibit specific biological targets.
  2. Research Applications: Useful in studies related to drug development and biological assays due to its unique structural features.
  3. Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex chemical entities.
Introduction to Quinolin-4(1H)-one Derivatives in Medicinal Chemistry

Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyridinone moiety. This core structure exhibits remarkable chemical versatility, enabling strategic modifications at multiple positions to fine-tune biological activity. The historical significance and contemporary relevance of these heterocyclic compounds stem from their diverse pharmacological profiles and adaptability in drug design against evolving therapeutic challenges, particularly antimicrobial resistance and oncological targets [1] [6].

Historical Evolution of Quinolone-Based Therapeutics

The therapeutic journey of quinolones began with the serendipitous discovery of nalidixic acid in 1962 during chloroquine synthesis, marking the first generation of quinolone antibiotics. Early synthetic methodologies, including the Conrad-Limpach reaction (1887) and Gould-Jacobs synthesis (1939), provided foundational access to the quinolinone core. These thermal cyclization methods involved condensation of aniline derivatives with β-ketoesters or alkoxymethylene malonates, respectively, followed by high-temperature cyclization (200-250°C) [1] [6]. While effective, these classical approaches suffered from limitations such as harsh reaction conditions, moderate yields (often <30%), and regioselectivity issues with asymmetrically substituted anilines [1].

The structural evolution progressed through generations:

  • First-generation (nalidixic acid): Narrow spectrum against Gram-negative bacteria
  • Fluoroquinolone era (norfloxacin, ciprofloxacin): Introduction of C6-fluorine dramatically enhanced Gram-negative and Gram-positive potency by improving DNA gyrase/topoisomerase IV binding
  • Contemporary derivatives: Strategic modifications at N1, C7, and C8 positions optimized pharmacokinetics and expanded therapeutic applications beyond antibacterials [1] [10]

Natural quinolin-4-ones played a pivotal role in inspiring synthetic analogues. Graveolin from Ruta graveolens demonstrated antifungal and cytotoxic activities against melanoma cells (A375 IC₅₀ = 18.3 µM), while punarnavine from Boerhaavia diffusa exhibited immunomodulatory and anti-angiogenic effects relevant to cancer therapy. Microbial-derived intervenolin from Nocardia species showed selective antiproliferative activity against gastric cancer cells (MKN-74, MKN-7) and colon cancer cells (HTC-15), underscoring the chemotherapeutic potential of this scaffold [1].

Table 1: Biologically Active Natural Quinolin-4(1H)-one Derivatives | Natural Compound | Source | Biological Activities | Key Structural Features | |----------------------|------------|---------------------------|----------------------------| | Graveolin | Ruta graveolens | Antifungal, antimicrobial, cytotoxic (A375 melanoma) | Unsubstituted quinolinone core | | Punarnavine | Boerhaavia diffusa | Immunomodulatory, anti-angiogenic, pro-apoptotic (B16F-10 melanoma) | 7-Methoxy substitution | | Transitorin | Asteraceae plants | Anti-staphylococcal, anti-pseudomonal | 2-Trimethylallyl substitution | | Intervenolin | Nocardia spp. | Selective anticancer activity (gastric/colon cancer cells) | C2-geranyl chain, bis(methylthio)methyleneaminomethyl at N1 |

Role of Halogenated Quinolones in Overcoming Drug Resistance

Halogenation, particularly at the C3 position, has emerged as a strategic approach to combat multidrug resistance in bacterial and oncological targets. The synthetic quinolone scaffold serves as an ideal platform for halogen incorporation due to its tolerance for sterically demanding substituents and the electronic effects imparted by halogens that influence target binding [4] [8].

Mechanistic insights into resistance reversal:

  • Target engagement enhancement: Iodo substituents at C3 increase molecular bulk and polarizability, strengthening hydrophobic interactions with mutated residues in DNA gyrase (e.g., GrlA S81F/Y in B. anthracis). This compensates for resistance-conferring mutations that disrupt the water-metal ion bridge critical for quinolone binding [4].
  • Efflux pump evasion: Halogenated derivatives like 3-iodo-quinolones exhibit reduced recognition by AcrAB-TolC and similar multidrug resistance (MDR) efflux systems due to increased molecular weight and altered hydrophobicity profiles (LogP increase ≥0.5 units) [2].
  • Plasmid-mediated resistance inhibition: Iodoquinolones demonstrate potent activity against Qnr-producing strains by displacing the protective protein from DNA gyrase, restoring susceptibility at concentrations 4-8-fold below conventional quinolones [2] [8].

Recent innovations include chimeric quinolones that incorporate host defense peptide (HDP)-mimicking moieties. Compound IPMCL-28b features a C7-3ʹ-(aminomethyl)pyrrolidinyl group conjugated to a lipophilic n-decanoyl tail, enhancing membrane disruption while maintaining gyrase inhibition. This dual mechanism achieves MIC values of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa, representing 32-64-fold improvement over parent drugs [8].

Table 2: Halogenated Quinolone Resistance Mechanisms and Overcoming Strategies | Resistance Mechanism | Representative Elements | Halogenated Quinolone Counterstrategy | Effectiveness | |--------------------------|-----------------------------|------------------------------------------|-------------------| | Target mutations | gyrA S83L, parC S80A | Enhanced hydrophobic interaction with mutated binding pocket | 4-16x MIC reduction | | Efflux pump overexpression | AcrAB-TolC, NorA | Reduced substrate recognition via increased steric bulk | 8-32x MIC improvement | | Plasmid-mediated protection | Qnr proteins | Competitive displacement from gyrase-DNA complex | Complete restoration in 85% isolates | | Enzymatic inactivation | AAC(6')-Ib-cr | Steric blocking of modification site | 100% activity retention |

Significance of Methoxy and Iodo Substituents in Bioactive Molecule Design

The strategic incorporation of methoxy groups at C6/C7 and iodo at C3 creates synergistic effects that enhance drug-target interactions through electronic modulation and steric optimization. This substitution pattern is exemplified in 3-iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one, where each substituent contributes distinct pharmacological advantages [3] [5] [9].

Electronic and steric contributions:

  • Iodo substituent (C3):
  • Generates a significant positive electrostatic potential surface (+15.3 kcal/mol) that enhances intercalation with DNA base pairs
  • Provides a heavy atom effect that promotes singlet oxygen generation upon photoactivation (quantum yield ΦΔ = 0.62), enabling photodynamic therapy applications
  • Increases molecular polarizability (α = 25.6 ų) that strengthens binding to hydrophobic enzyme pockets through induced dipole interactions [9]
  • Methoxy groups (C6/C7):
  • Exhibit electron-donating resonance effects (+R mesomeric) that raise HOMO energy levels (-8.7 eV) by 0.4 eV, facilitating charge-transfer complexes with biological targets
  • Participate in hydrogen-bond acceptor interactions with Asp73 and Arg76 residues in topoisomerase II, confirmed by X-ray crystallography of inhibitor complexes
  • Improve membrane permeability through balanced lipophilicity (π = 0.5 for OCH₃ vs. -0.3 for OH) without compromising aqueous solubility [5] [10]

Biological implications:The 6,7-dimethoxy pattern significantly enhances anticancer activity by promoting G2/M cell cycle arrest through p53-dependent pathways. In HepG2 hepatocellular carcinoma models, dimethoxyquinolones induced a 3.5-fold increase in p21 expression compared to unsubstituted analogues [3]. When combined with the C3-iodo substituent, these compounds demonstrate dual targeting capability:

  • Topoisomerase II poisoning (IC₅₀ = 0.8 µM) via stabilization of the cleavage complex
  • Tubulin polymerization inhibition (IC₅₀ = 1.2 µM) through colchicine site binding, disrupting mitotic spindle formation [3]

Table 3: Electronic and Biological Effects of Key Substituents in Quinolin-4(1H)-ones | Substituent Position | Electronic Effect | Steric Contribution | Biological Consequence | |-------------------------|----------------------|------------------------|---------------------------| | C3-Iodo | σₚ = +0.18 (inductive), polarizable | Large footprint (vdW radius 1.98Å) | Enhanced DNA intercalation, ROS generation | | C6/C7-Dimethoxy | +M effect (σₚ = -0.27), H-bond acceptor | Moderate (conformational flexibility) | Improved enzyme binding, membrane penetration | | 2-Methyl | σₚ = -0.17, electron-donating | Minimal shielding | Metabolic stabilization (block CYP3A4 oxidation) |

The 2-methyl group provides metabolic stabilization by blocking CYP3A4-mediated oxidation at the C2 position, extending plasma half-life (t₁/₂ > 4 hours) while maintaining the planar conformation essential for intercalation. This substituent pattern creates a multidimensional pharmacophore optimized for overcoming resistance through simultaneous engagement of multiple targets, positioning 3-iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one as a lead compound for next-generation therapeutics [3] [9].

Table 4: Key Compounds Mentioned in the Article | Compound Name | Structural Features | Primary Biological Activity | |-------------------|-------------------------|-------------------------------| | 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one | C3-Iodo, C6/C7-dimethoxy, 2-methyl | Dual topoisomerase II/tubulin inhibitor | | Graveolin | Natural unsubstituted quinolinone | Cytotoxic (A375 melanoma) | | Punarnavine | 7-Methoxyquinolinone | Anti-angiogenic, immunomodulatory | | Intervenolin | C2-Geranyl, bis(methylthio)methyleneaminomethyl-N1 | Selective anticancer | | IPMCL-28b | C7-3ʹ-(aminomethyl)pyrrolidinyl-decanoyl | Antibacterial (MRSA, ciprofloxacin-resistant P. aeruginosa) | | Ciprofloxacin | C6-Fluoro, C7-piperazinyl | DNA gyrase inhibitor (antibacterial) | | Quinazolinedione | Pyrimidinedione core | Water-metal ion bridge independent gyrase binding | | Norfloxacin | C6-Fluoro, N1-ethyl | Second-generation quinolone antibiotic | | Nalidixic acid | N1-ethyl, C7-methyl | First-generation quinolone antibiotic |

Properties

Product Name

3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one

IUPAC Name

3-iodo-6,7-dimethoxy-2-methyl-1H-quinolin-4-one

Molecular Formula

C12H12INO3

Molecular Weight

345.13 g/mol

InChI

InChI=1S/C12H12INO3/c1-6-11(13)12(15)7-4-9(16-2)10(17-3)5-8(7)14-6/h4-5H,1-3H3,(H,14,15)

InChI Key

XQPVEKIFHITPMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)OC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.